

Spectroscopic Profile of 4-Hydroxymethylphenoxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxymethylphenoxyacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxymethylphenoxyacetic acid** (CAS No. 68858-21-9), a compound of interest in various research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis.

Core Spectroscopic Data

At present, publicly available, detailed quantitative spectroscopic data for **4-Hydroxymethylphenoxyacetic acid** is limited. While the existence of ^1H NMR, ^{13}C NMR, and IR spectra is indicated in various chemical databases, specific peak assignments, chemical shifts, and coupling constants are not readily accessible in a consolidated format. This guide, therefore, presents a compilation of expected spectral characteristics based on the compound's structure and general spectroscopic principles, alongside data for a structurally similar compound for comparative purposes.

Table 1: Predicted ^1H NMR Spectral Data for **4-Hydroxymethylphenoxyacetic Acid**

Protons	Chemical Shift (δ , ppm) Range	Multiplicity	Integration
-COOH	10.0 - 13.0	Singlet (broad)	1H
Ar-H (adjacent to -OCH ₂ COOH)	6.8 - 7.0	Doublet	2H
Ar-H (adjacent to -CH ₂ OH)	7.2 - 7.4	Doublet	2H
-O-CH ₂ -COOH	4.6 - 4.8	Singlet	2H
Ar-CH ₂ -OH	4.4 - 4.6	Singlet	2H
-CH ₂ -OH	Variable (depends on solvent and concentration)	Singlet or Triplet	1H

Table 2: Predicted ¹³C NMR Spectral Data for **4-Hydroxymethylphenoxyacetic Acid**

Carbon Atom	Chemical Shift (δ , ppm) Range
-COOH	170 - 175
Ar-C (quaternary, attached to -OCH ₂ COOH)	155 - 160
Ar-C (quaternary, attached to -CH ₂ OH)	135 - 140
Ar-CH (adjacent to -CH ₂ OH)	128 - 132
Ar-CH (adjacent to -OCH ₂ COOH)	114 - 118
-O-CH ₂ -COOH	65 - 70
Ar-CH ₂ -OH	60 - 65

Table 3: Predicted FT-IR Spectral Data for **4-Hydroxymethylphenoxyacetic Acid**

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad	O-H Stretch
O-H (Alcohol)	3200 - 3600	Strong, Broad	O-H Stretch
C-H (Aromatic)	3000 - 3100	Medium	C-H Stretch
C-H (Aliphatic)	2850 - 3000	Medium	C-H Stretch
C=O (Carboxylic Acid)	1680 - 1740	Strong	C=O Stretch
C=C (Aromatic)	1450 - 1600	Medium to Weak	C=C Stretch
C-O (Ether and Alcohol)	1000 - 1300	Strong	C-O Stretch

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and FT-IR spectra of solid organic compounds like **4-Hydroxymethylphenoxyacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **4-Hydroxymethylphenoxyacetic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

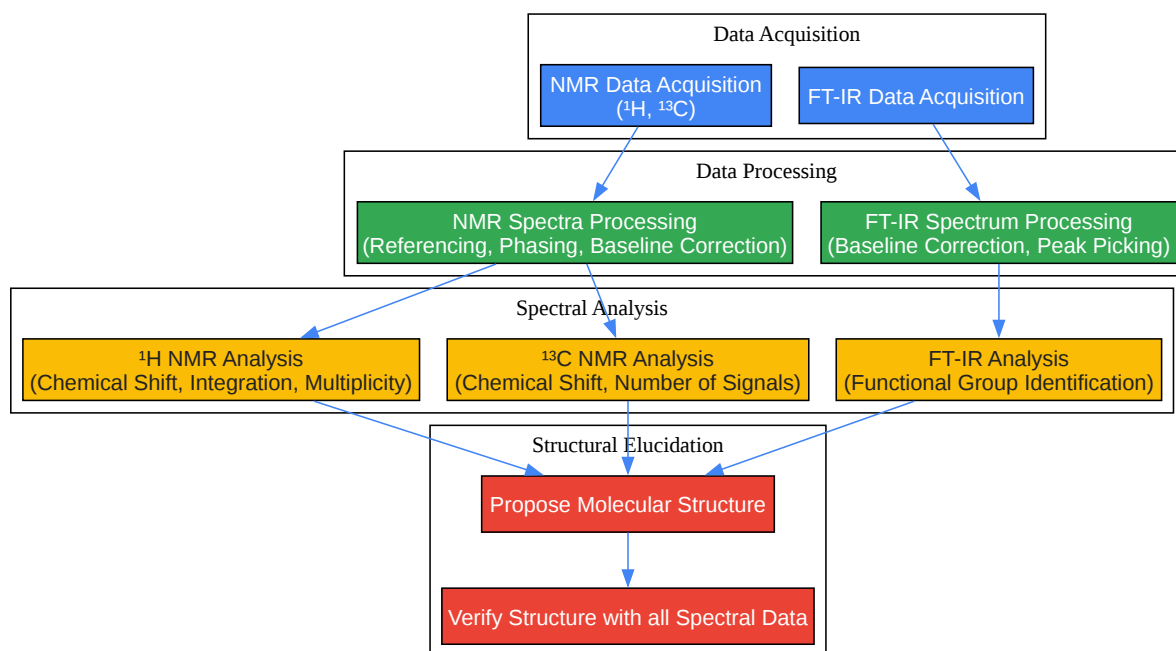
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **4-Hydroxymethylphenoxyacetic acid** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the FT-IR spectrum, typically in the range of 4000 to 400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform a baseline correction and label the significant absorption peaks.

Logical Workflow and Visualization

The process of spectroscopic analysis follows a logical progression from data acquisition to structural elucidation.



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Caption: Workflow for Spectroscopic Analysis of **4-Hydroxymethylphenoxyacetic Acid**.

This guide serves as a foundational resource for the spectroscopic characterization of **4-Hydroxymethylphenoxyacetic acid**. As more specific, verified data becomes publicly available, this document will be updated to provide the scientific community with the most accurate and comprehensive information.

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